N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group, a furan ring, and a hydroxyethyl group attached to a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl and furan precursors, which undergo a series of reactions including alkylation, hydrolysis, and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethyl group to an ethyl group.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydroxyethyl group may produce ethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding molecular recognition processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The cyclopropyl and furan rings contribute to the compound’s binding affinity and specificity, while the hydroxyethyl group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
- N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)acetamide
- N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)propionamide
- N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)butyramide
Comparison: Compared to these similar compounds, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is unique due to the presence of the pivalamide moiety. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and stability, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)12(16)15-9-14(17,10-6-7-10)11-5-4-8-18-11/h4-5,8,10,17H,6-7,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJEGDLILOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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